3-(4-Methoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(4-Methoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0861549
InChI:
InChI=1S/C18H16N4O2S/c1-23-13-9-7-12(8-10-13)11-16-19-20-18-22(16)21-17(25-18)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3
SMILES:
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4OC
Molecular Formula:
C18H16N4O2S
Molecular Weight:
352.4 g/mol
3-(4-Methoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0861549
Molecular Formula: C18H16N4O2S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O2S |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 6-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C18H16N4O2S/c1-23-13-9-7-12(8-10-13)11-16-19-20-18-22(16)21-17(25-18)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3 |
| Standard InChI Key | BMXUFOMGKDIBPU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4OC |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator